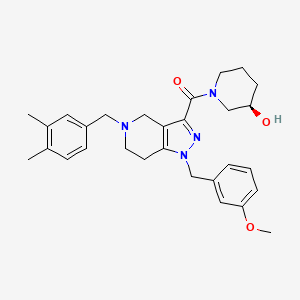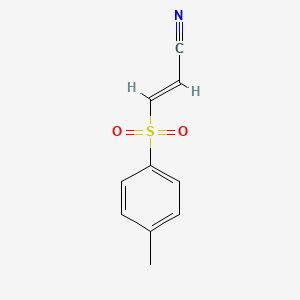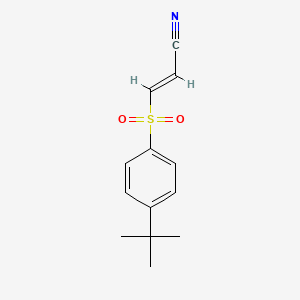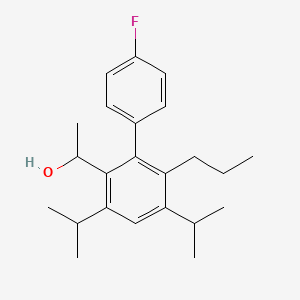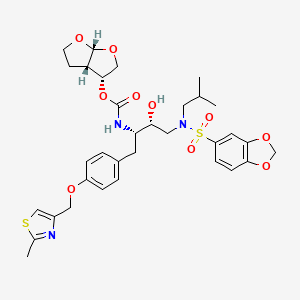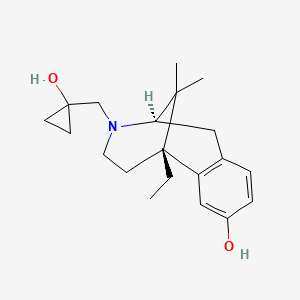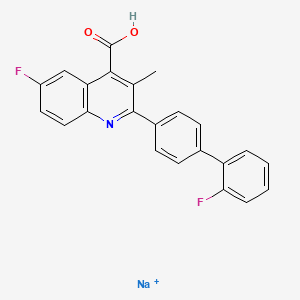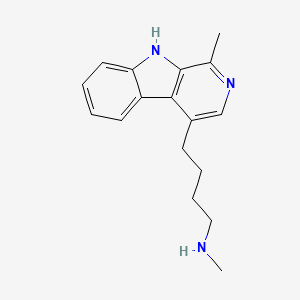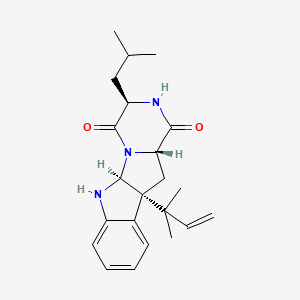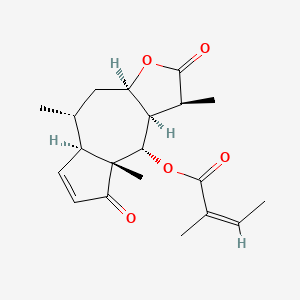![molecular formula C9H12 B1667845 Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
Bicyclo[6.1.0]non-2-yne, cis-
Overview
Description
BCN-E-BCN, also known as biscyclooctyne, is a bifunctional variant of the strained bicyclo[6.1.0]nonyne. This compound is notable for its ability to enable the tagging of intracellular protein sulfenic acids for biorthogonal copper-free click chemistry . BCN-E-BCN is cell permeable and reacts rapidly with cysteine sulfenic acids in cultured cells .
Preparation Methods
BCN-E-BCN is synthesized from commercially available alcohol. The synthesis involves converting the alcohol into an activated carbonate using a chloroformate, which is then reacted with ethylenediamine to yield BCN-E-BCN . This method ensures good yield and cell permeability of the compound.
Chemical Reactions Analysis
BCN-E-BCN undergoes a variety of chemical reactions, primarily involving its cyclooctyne groups. One of the key reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a type of copper-free click chemistry . This reaction is highly specific and efficient, making BCN-E-BCN a valuable tool in bioconjugation and molecular tagging. The major products formed from these reactions are typically azide-tagged conjugates, which can be used for various applications such as fluorescence microscopy .
Scientific Research Applications
BCN-E-BCN has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of BCN-E-BCN involves a concerted addition reaction where the C-S bond and the C-H bond are formed in the same step via a cyclic transition state . This reaction is highly selective and ensures rapid addition to the strained cyclooctyne groups. The molecular targets of BCN-E-BCN are primarily protein sulfenic acids, which are formed in response to increases in cellular oxidation .
Comparison with Similar Compounds
BCN-E-BCN is unique among cycloalkynes due to its bifunctional nature and high reactivity in SPAAC reactions. Similar compounds include:
Bicyclo[6.1.0]nonyne (BCN): A commonly used cycloalkyne in SPAAC reactions.
Pm-BCN: A light-element compound with monoclinic symmetry, used in microelectronic devices.
Pnc2 BN: A sp2 hybrid BN polymorph with mechanical and dynamic stability.
BCN-E-BCN stands out due to its cell permeability and rapid reaction with cysteine sulfenic acids, making it a valuable tool in biorthogonal chemistry and molecular tagging .
Properties
IUPAC Name |
bicyclo[6.1.0]non-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXYHVTBXDKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC2C#CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


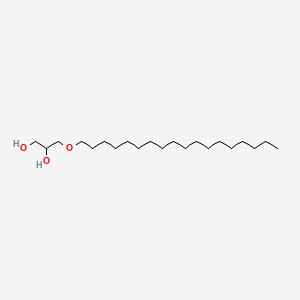
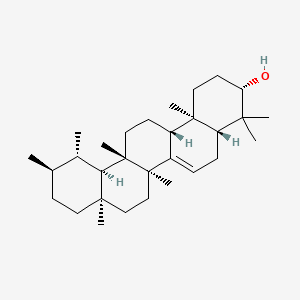
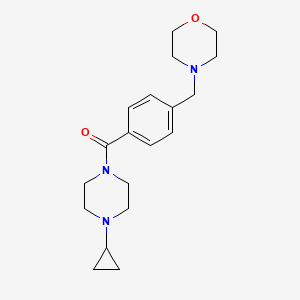
![6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B1667765.png)
